molecular formula C10H10Cl2O3 B1416883 Methyl 3-(2,4-dichlorophenoxy)propanoate CAS No. 1071715-08-6

Methyl 3-(2,4-dichlorophenoxy)propanoate

Cat. No.: B1416883
CAS No.: 1071715-08-6
M. Wt: 249.09 g/mol
InChI Key: MKNBYTBUULRHFA-UHFFFAOYSA-N
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Description

Methyl 3-(2,4-dichlorophenoxy)propanoate is an organic compound with the molecular formula C10H10Cl2O3 and a molecular weight of 249.09 g/mol . It is a methyl ester derivative of 3-(2,4-dichlorophenoxy)propanoic acid. This compound is known for its applications in various fields, including agriculture and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2,4-dichlorophenoxy)propanoate can be synthesized through the esterification of 3-(2,4-dichlorophenoxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves refluxing the reactants to achieve the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-dichlorophenoxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(2,4-dichlorophenoxy)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(2,4-dichlorophenoxy)propanoate involves its interaction with specific molecular targets. In agricultural applications, it acts as a precursor to herbicidal compounds that inhibit key enzymes in plant metabolic pathways, leading to the disruption of plant growth and development . The exact molecular targets and pathways can vary depending on the specific derivative or application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2,4-dichlorophenoxy)propanoate is unique due to its specific ester linkage and the position of the chlorinated phenoxy group. This structural uniqueness contributes to its distinct chemical reactivity and applications compared to other similar compounds .

Biological Activity

Methyl 3-(2,4-dichlorophenoxy)propanoate, commonly referred to as diclofop-methyl, is a selective herbicide belonging to the phenoxypropionic acid class. This compound is primarily used in agriculture to control various grass weeds in crops. Its biological activity is characterized by its mechanism of action, toxicological effects, and metabolic pathways, which are critical for understanding its environmental and health impacts.

Diclofop-methyl functions by mimicking the natural plant hormone auxin. This mimicry disrupts normal growth processes in target plants, leading to uncontrolled growth and eventual death. The herbicide targets auxin receptors and associated signaling pathways essential for plant development, effectively inhibiting the growth of susceptible weed species while having minimal effects on broadleaf crops.

In Vitro Studies

Research has demonstrated that diclofop-methyl exhibits cytotoxic and genotoxic properties in various cell lines. For instance, studies using mouse embryo fibroblast (NIH/3T3) cells revealed that diclofop-methyl reduced cell viability in a concentration-dependent manner, with an IC50 value of 301.7 µM . Additionally, it induced DNA damage and oxidative stress at concentrations ranging from 12.5 to 400 µM, evidenced by increased levels of malondialdehyde (MDA), a marker of lipid peroxidation .

In Vivo Studies

In animal studies, diclofop-methyl has been shown to cause significant biochemical changes. For example, male albino rats treated with diclofop-methyl exhibited elevated levels of alanine aminotransferase (ALT) and urea, indicating liver and kidney stress . Furthermore, oxidative stress biomarkers such as MDA and superoxide dismutase (SOD) were significantly altered in treated groups compared to controls .

Case Studies

  • Case Study on Cytotoxicity : A study conducted on NIH/3T3 cells demonstrated that exposure to diclofop-methyl resulted in significant DNA damage, with tail intensities indicating increased levels of DNA fragmentation as concentrations increased . The findings suggested that diclofop-methyl has the potential to induce oxidative damage through mechanisms other than reactive oxygen species (ROS) generation.
  • Toxicity Assessment in Rats : A 28-day study involving oral administration of diclofop-methyl to rats showed significant alterations in biochemical markers related to liver and kidney function. The study highlighted the potential for long-term exposure to result in serious health risks due to elevated enzyme levels and oxidative stress indicators .

Summary of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound:

Study Type Findings
In Vitro CytotoxicityIC50 = 301.7 µM; significant DNA damage; increased MDA levels indicating oxidative stress
In Vivo ToxicityElevated ALT and urea levels; significant alterations in SOD and MDA levels after treatment
MechanismMimics auxin; disrupts plant growth processes leading to herbicidal effects

Properties

IUPAC Name

methyl 3-(2,4-dichlorophenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O3/c1-14-10(13)4-5-15-9-3-2-7(11)6-8(9)12/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNBYTBUULRHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.